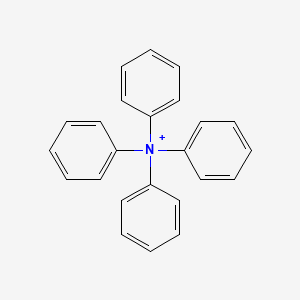![molecular formula C28H17N B14647871 15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine CAS No. 52856-40-3](/img/structure/B14647871.png)
15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine is a complex organic compound known for its unique structure and properties. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and contains multiple aromatic rings, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine involves intricate organic reactions. Common synthetic routes include:
Cyclization Reactions: Utilizing precursors like benzo[a]phenanthrene and acridine derivatives under specific conditions to form the desired compound.
Catalytic Methods: Employing catalysts such as palladium or platinum to facilitate the formation of the compound.
Industrial Production: Large-scale production may involve optimized reaction conditions, including temperature control, pressure adjustments, and the use of industrial-grade reagents.
Chemical Reactions Analysis
15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like potassium permanganate to form oxidized derivatives.
Reduction: Can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Participates in electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkyl groups.
Major Products: The reactions typically yield products like hydroxylated, halogenated, or alkylated derivatives.
Scientific Research Applications
15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine has diverse applications in scientific research:
Chemistry: Used as a model compound to study PAHs and their reactivity.
Biology: Investigated for its interactions with biological molecules, including DNA and proteins.
Medicine: Explored for potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine involves:
Molecular Targets: Interacts with cellular components like DNA, leading to potential mutagenic or therapeutic effects.
Comparison with Similar Compounds
15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine can be compared with other PAHs and acridine derivatives:
Benzo[a]pyrene: Similar in structure but differs in its biological activity and toxicity.
Acridine Orange: A well-known dye with distinct applications in cell biology.
Phenanthrene: Shares structural similarities but has different chemical properties and uses.
Conclusion
This compound is a multifaceted compound with significant importance in various scientific domains. Its unique structure and reactivity make it a valuable subject for research and industrial applications.
Properties
CAS No. |
52856-40-3 |
|---|---|
Molecular Formula |
C28H17N |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-methyl-12-azaheptacyclo[14.10.2.02,11.03,8.013,27.020,28.021,26]octacosa-1,3(8),4,6,9,11,13(27),14,16(28),17,19,21,23,25-tetradecaene |
InChI |
InChI=1S/C28H17N/c1-16-9-10-17-11-13-23-26(22(17)15-16)27-21-7-3-2-6-19(21)20-8-4-5-18-12-14-24(29-23)28(27)25(18)20/h2-15H,1H3 |
InChI Key |
FLRGSYBAECTMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=NC4=C5C6=C(C=CC=C6C7=CC=CC=C7C5=C32)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
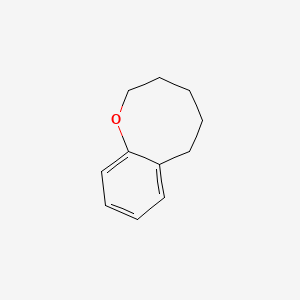
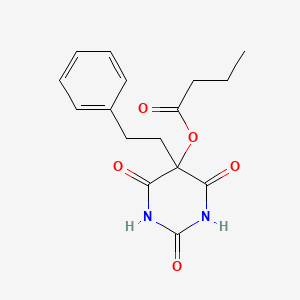


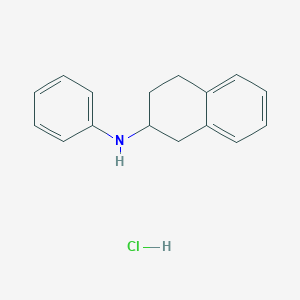
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)
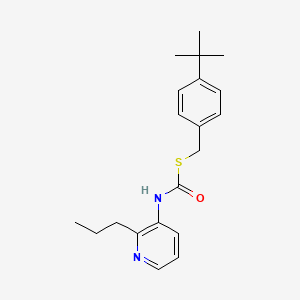

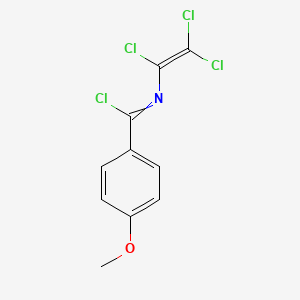

![1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea](/img/structure/B14647877.png)
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)
